molecular formula C9H10BrN B3278620 4-bromo-N-cyclopropylaniline CAS No. 680983-45-3

4-bromo-N-cyclopropylaniline

Cat. No. B3278620
CAS RN: 680983-45-3
M. Wt: 212.09 g/mol
InChI Key: ZLKSFXIYHJMEAD-UHFFFAOYSA-N
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Description

4-bromo-N-cyclopropylaniline is an organic compound with the chemical formula C9H10BrN . It has a molecular weight of 212.09 g/mol . The physical form of this compound is a powder .


Molecular Structure Analysis

The InChI code for 4-bromo-N-cyclopropylaniline is 1S/C9H10BrN/c10-7-1-3-8(4-2-7)11-9-5-6-9/h1-4,9,11H,5-6H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Chemical Reactions Analysis

While specific chemical reactions involving 4-bromo-N-cyclopropylaniline are not detailed in the available resources, it’s known that cyclopropylanilines can undergo various reactions. For instance, they can participate in [3 + 2] annulation reactions with alkynes . More research would be needed to detail the specific reactions of 4-bromo-N-cyclopropylaniline.


Physical And Chemical Properties Analysis

4-bromo-N-cyclopropylaniline is a powder with a molecular weight of 212.09 g/mol . It’s stored at a temperature of 4 degrees Celsius . More specific physical and chemical properties, such as melting point, boiling point, and solubility, are not provided in the available resources.

Scientific Research Applications

Chemical Synthesis

4-bromo-N-cyclopropylaniline is a chemical compound used in various chemical syntheses . It has a molecular weight of 212.09 and a CAS Number of 680983-45-3 .

Photosensitizer Research

The compound has been used in the development of N‑Cyclopropylanilines to probe the oxidative properties of triplet-state photosensitizers . Anilines have been shown to be especially susceptible to single-electron oxidation by excited triplet-state photosensitizers . N-cyclopropylaniline (CPA) is known to undergo spontaneous, irreversible cyclopropyl ring-opening after an initial single-electron oxidation .

Environmental Science

In environmental science, the compound is used to study the oxidative properties of chromophoric dissolved organic matter (3CDOM*) . This is a highly reactive species that plays a central role in sunlit natural waters through the generation of other reactive intermediates .

Photolysis Experiments

The compound is used in photolysis experiments. CPA and CPA analogs’ oxidation bimolecular rate constants and radical cation lifetimes were obtained by laser flash photolysis .

Visible Light Photoredox Catalysis

4-bromo-N-cyclopropylaniline is used in visible light photoredox catalysis . It’s involved in intermolecular [3 + 2] annulation with alkynes, yielding a variety of cyclic allylic amines .

Organic Chemistry

In organic chemistry, the compound is used in the synthesis of a variety of cyclic allylic amines . This method exhibits significant group tolerance particularly with heterocycles .

Safety and Hazards

The safety information for 4-bromo-N-cyclopropylaniline indicates that it has several hazard statements: H302, H312, H315, H319, H332, H335 . These codes correspond to various hazards, such as harmful if swallowed (H302) and causes skin irritation (H315). Precautionary measures include avoiding inhalation and contact with skin or eyes .

properties

IUPAC Name

4-bromo-N-cyclopropylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN/c10-7-1-3-8(4-2-7)11-9-5-6-9/h1-4,9,11H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLKSFXIYHJMEAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-cyclopropylaniline

CAS RN

680983-45-3
Record name 4-bromo-N-cyclopropylaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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